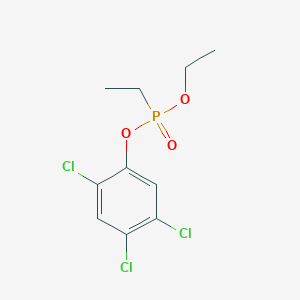
TRICHLORONATE OXYGEN ANALOG)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRICHLORONATE OXYGEN ANALOG) is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an organic group and two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TRICHLORONATE OXYGEN ANALOG) can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of trimethyl phosphite with ethyl 2,4,5-trichlorophenyl halide under controlled conditions yields the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction mechanisms. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
TRICHLORONATE OXYGEN ANALOG) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into different phosphonate forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonates, and substituted esters.
Wissenschaftliche Forschungsanwendungen
TRICHLORONATE OXYGEN ANALOG) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphonate compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving phosphorus-containing molecules.
Medicine: Phosphonate derivatives are explored for their potential as antiviral and anticancer agents.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism by which phosphonic acid, ethyl-, ethyl 2,4,5-trichlorophenyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting various biochemical processes. Its ester group allows it to participate in esterification and hydrolysis reactions, influencing the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, methyl-, methyl 2,4,5-trichlorophenyl ester
- Phosphonic acid, propyl-, propyl 2,4,5-trichlorophenyl ester
- Phosphonic acid, butyl-, butyl 2,4,5-trichlorophenyl ester
Uniqueness
TRICHLORONATE OXYGEN ANALOG) is unique due to its specific ester group and the presence of three chlorine atoms on the phenyl ring. These structural features confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
6492-18-8 |
|---|---|
Molekularformel |
C10H12Cl3O3P |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
1,2,4-trichloro-5-[ethoxy(ethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C10H12Cl3O3P/c1-3-15-17(14,4-2)16-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZUISTOMUOSRKKE-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Kanonische SMILES |
CCOP(=O)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Synonyme |
trichloronate oxon trichloronate-oxon |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















